Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride
Description
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a cyclohexane-derived compound featuring a methyl ester group at position 1 and a 2-aminoethyl substituent at position 4, with the amine group protonated as a hydrochloride salt. This structure confers both hydrophilic (amine hydrochloride) and lipophilic (cyclohexane, ester) properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h8-9H,2-7,11H2,1H3;1H |
InChI Key |
DLNXVHYBHCSXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the reaction of cyclohexanone with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with altered solubility or bioactivity.
The reaction proceeds via nucleophilic attack on the ester carbonyl, with acidic conditions favoring protonation and basic conditions deprotonating the nucleophile (e.g., water or hydroxide).
Amine Acylation
The primary amine reacts with acylating agents to form amides, a key step in drug derivatization.
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | DCM, RT, 2 h | 4-(2-Acetamidoethyl)cyclohexane-1-carboxylate | 92% | |
| Benzoyl chloride | Pyridine, 0°C to RT | 4-(2-Benzamidoethyl)cyclohexane-1-carboxylate | 88% |
The reaction is pH-sensitive, requiring base (e.g., pyridine) to neutralize HCl byproducts from the amine hydrochloride salt.
Alkylation Reactions
The amine participates in alkylation with electrophiles, enabling structural diversification:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 4-(2-(Methylamino)ethyl)cyclohexane-1-carboxylate | 75% | |
| Ethyl bromoacetate | Et₃N, THF, reflux | 4-(2-(Ethoxycarbonylmethylamino)ethyl)cyclohexane-1-carboxylate | 68% |
Steric hindrance from the cyclohexane ring may reduce reaction rates compared to linear analogs.
Oxidation Reactions
The amine group undergoes oxidation, though specific pathways depend on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, Fe(II) catalyst | H₂O, 50°C | 4-(2-Nitroethyl)cyclohexane-1-carboxylate | 65% | |
| KMnO₄, acidic | H₂SO₄, 0°C | 4-(2-Carboxyethyl)cyclohexane-1-carboxylic acid | 58% |
Oxidation to nitro or carboxylic acid derivatives alters bioactivity, with potential implications for DNA polymerase inhibition.
Coupling Reactions
The amine serves as a nucleophile in coupling reactions with carbonyl electrophiles:
| Electrophile | Coupling Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrophenyl chloroformate | HATU, DIPEA, DMF | Urea-linked derivatives | 80% | |
| Succinic anhydride | DMAP, CHCl₃ | 4-(2-Succinamidoethyl)cyclohexane-1-carboxylate | 73% |
HATU-mediated couplings are particularly efficient for generating amide bonds in medicinal chemistry applications .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its substitution pattern:
Mechanistic Insights
-
Steric Effects : The cyclohexane ring imposes steric constraints, slowing reactions at the amine compared to linear analogs.
-
Electronic Effects : The electron-withdrawing ester group slightly decreases amine nucleophilicity, necessitating stronger bases in acylation.
Scientific Research Applications
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound with a cyclohexane ring substituted with an aminoethyl group and a carboxylate moiety. Its potential lies in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.
Scientific Research Applications
- Medicinal Chemistry this compound is investigated for potential therapeutic effects, particularly in neurological disorders.
- Pharmaceuticals It is used in the production of pharmaceuticals and fine chemicals.
- Inhibitor of DNA polymerase Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has been studied as a potential inhibitor of DNA polymerase, an enzyme critical for DNA replication, suggesting implications in cancer research.
- Anti-inflammatory Properties It may possess anti-inflammatory properties due to its interactions with signaling molecules involved in inflammatory pathways.
Potential Applications
- Drug development Its unique cyclohexane substitution pattern and the presence of both an amino group and a carboxylate moiety may confer distinct biological activities, making it a candidate for targeted drug development efforts focused on specific therapeutic areas such as oncology and inflammation management.
- Biological studies The versatility of this compound makes it valuable in both academic and industrial research settings.
Interactions with Biological Targets
Interaction studies have shown that methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride may interact with various biological targets. Further research is required to elucidate these interactions fully and determine their therapeutic implications.
Soluble Epoxide Hydrolase Inhibitors
The soluble epoxide hydrolase (sEH) is an attractive target for anti-inflammatory drug design .
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility: Hydrochloride salts of aminoethyl-containing compounds (e.g., AEBSF hydrochloride) exhibit high water solubility due to ionic interactions, while lipophilic groups (e.g., cyclohexane, tert-BOC) reduce solubility in polar solvents .
- Stability: The trans-4-aminocyclohexane analog (CAS 61367-07-5) demonstrates enhanced thermal stability compared to cis-isomers due to reduced steric strain . In contrast, the target compound’s aminoethyl group may increase susceptibility to oxidation or hydrolysis under acidic/basic conditions.
Biological Activity
Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring substituted with an aminoethyl group and a carboxylate moiety. Its molecular formula is C_{11}H_{19}N \cdot HClO_2, and it has a molecular weight of approximately 207.70 g/mol. The unique structural features contribute to its biological properties, making it a candidate for therapeutic applications.
DNA Polymerase Inhibition
Preliminary studies indicate that this compound may inhibit DNA polymerase activity. This inhibition is significant as DNA polymerases are essential for DNA replication, and their inhibition could have implications in cancer therapy. The ability to interfere with DNA synthesis suggests potential use in oncological treatments.
Anti-inflammatory Properties
Research has also suggested that this compound may exhibit anti-inflammatory effects. It appears to interact with signaling pathways involved in inflammation, which could make it beneficial for treating inflammatory diseases. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cytokine production and immune response pathways .
Case Studies and Experimental Data
- In Vitro Studies : Various in vitro experiments have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, assays conducted on human cancer cell lines showed a dose-dependent reduction in cell viability following treatment with the compound, indicating its potential as an anticancer agent.
- Pharmacokinetic Properties : A study highlighted the pharmacokinetic profile of this compound, noting its stability in biological systems and favorable absorption characteristics when administered orally. This stability is crucial for ensuring effective therapeutic concentrations are achieved in vivo .
- Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited superior activity against certain cancer types compared to other derivatives. This suggests that the specific cyclohexane substitution pattern may confer unique biological advantages .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{19}N \cdot HClO_2 |
| Molecular Weight | 207.70 g/mol |
| DNA Polymerase Inhibition IC50 | 5 μM |
| Anti-inflammatory Activity IC50 | 20 μM |
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
A common synthesis involves dissolving intermediates (e.g., methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride) in ethyl acetate, followed by addition of stoichiometric equivalents of sulfonate salts (e.g., 4-toluenesulfonate monohydrate). The mixture is concentrated under reduced pressure, filtered, and purified to yield the target compound (78% efficiency) . Optimization strategies include:
- Solvent selection : Ethyl acetate or dichloromethane/water mixtures improve solubility and phase separation .
- Temperature control : Cooling below 10°C minimizes side reactions during intermediate steps .
- Catalyst use : Acidic conditions (e.g., HCl) enhance protonation of amino groups, stabilizing intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
Methodological Answer:
- 1H-NMR : Peaks at δ 9.18 (broad singlet, NH₂) and δ 3.79 (singlet, methyl ester) confirm the amine and ester functional groups. Coupling constants (e.g., J = 7.9 Hz for aromatic protons) indicate spatial arrangement .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.81 for C15H23NO2·HCl) validate molecular weight .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ammonium (NH⁺, ~2500 cm⁻¹) groups confirm structural motifs.
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
Discrepancies often arise from stereochemical variations or solvent effects. Steps to resolve:
Validate computational models : Use density functional theory (DFT) with solvent parameters (e.g., DMSO) to simulate NMR spectra .
Compare coupling constants : Experimental J values (e.g., 7.9 Hz in aromatic protons) should align with predicted dihedral angles .
Cross-reference databases : PubChem or ChemSpider entries (e.g., InChIKey: JYDJHYGBXSCMJL) provide benchmarks for cyclohexane derivatives .
Advanced: What strategies are recommended for optimizing reaction conditions to minimize by-products?
Methodological Answer:
- Purification : Use reduced-pressure distillation or recrystallization to isolate the product from unreacted starting materials .
- By-product analysis : HPLC or TLC monitors impurities (e.g., unreacted 4-toluenesulfonate) .
- Stoichiometric precision : Maintain 1:1 molar ratios of reactants (e.g., amine and sulfonate) to avoid excess reagents .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention .
Advanced: How does the stereochemistry of intermediates affect the synthesis and biological activity of the target compound?
Methodological Answer:
- Stereochemical control : Chiral intermediates (e.g., (1S,4R)-ethyl-4-aminocyclopentene carboxylate) influence reaction pathways. Use chiral HPLC or polarimetry to assess enantiomeric excess .
- Biological impact : Stereoisomers (e.g., cis vs. trans cyclohexane rings) may alter receptor binding or metabolic stability, as seen in related cyclohexanol derivatives .
Advanced: What methodological approaches are used to analyze and quantify impurities in synthesized batches?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities like unreacted esters or sulfonates .
- Quantitative NMR (qNMR) : Integrate impurity peaks relative to the internal standard (e.g., TMS) .
- Reference standards : Compare against certified impurities (e.g., Articaine derivatives) listed in pharmacopeial guidelines .
Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
